molecular formula C20H20N2O3S B2372409 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate CAS No. 952977-88-7

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate

Cat. No.: B2372409
CAS No.: 952977-88-7
M. Wt: 368.45
InChI Key: RYJOAQDVJYRVMJ-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a piperidine ring attached to a benzothiazole moiety, which is further linked to a phenoxyacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Piperidine Ring: The piperidine ring is introduced by reacting the benzothiazole derivative with 1-chloroethylpiperidine hydrochloride in the presence of a base such as potassium carbonate.

    Attachment of Phenoxyacetate Group: The final step involves the esterification of the benzothiazole-piperidine intermediate with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiazole moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.

    Biology: It has shown potential as a bioactive molecule with anti-inflammatory, antimicrobial, and anticancer activities.

    Medicine: The compound is being explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)benzo[d]thiazol-6-ol: A similar compound with a hydroxyl group instead of the phenoxyacetate group.

    2-(Morpholin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate: A derivative with a morpholine ring instead of the piperidine ring.

Uniqueness

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is unique due to the presence of the phenoxyacetate group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-19(14-24-15-7-3-1-4-8-15)25-16-9-10-17-18(13-16)26-20(21-17)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJOAQDVJYRVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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